molecular formula C11H14BClO3 B13414746 3-Chloro-4-(cyclopentyloxy)phenylboronic acid

3-Chloro-4-(cyclopentyloxy)phenylboronic acid

Cat. No.: B13414746
M. Wt: 240.49 g/mol
InChI Key: ZGHCEBPFINLVKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(cyclopentyloxy)phenylboronic acid typically involves the reaction of this compound with appropriate boron reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(cyclopentyloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(cyclopentyloxy)phenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(cyclopentyloxy)phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the phenyl group to the palladium center, which then couples with the electrophilic partner.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14BClO3

Molecular Weight

240.49 g/mol

IUPAC Name

(3-chloro-4-cyclopentyloxyphenyl)boronic acid

InChI

InChI=1S/C11H14BClO3/c13-10-7-8(12(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9,14-15H,1-4H2

InChI Key

ZGHCEBPFINLVKM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC2CCCC2)Cl)(O)O

Origin of Product

United States

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